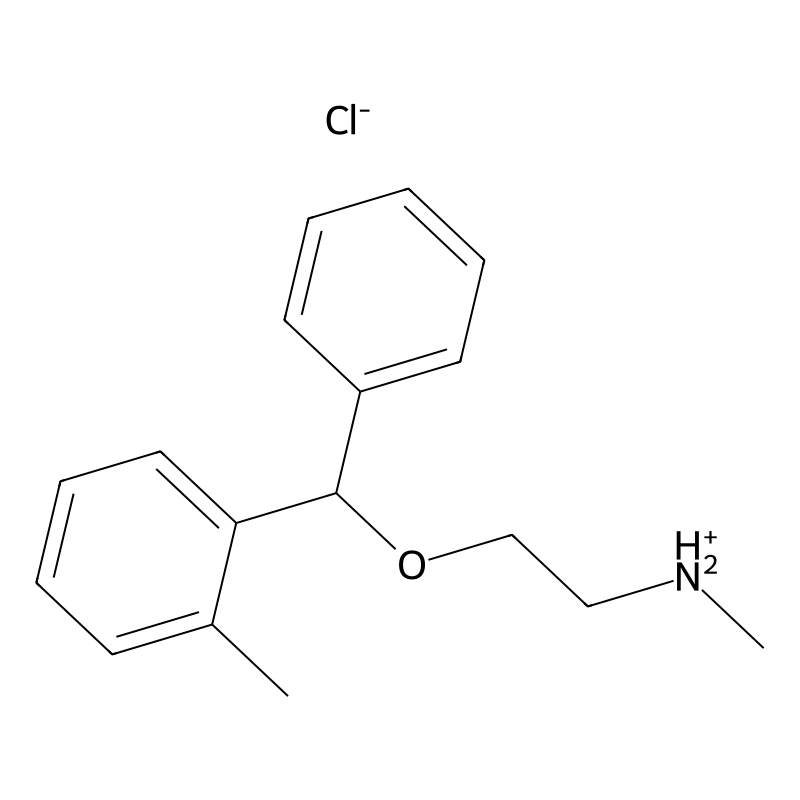Tofenacin hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Tofenacin hydrochloride is an antidepressant drug that exhibits a tricyclic-like structure. It was developed in the 1970s and marketed in the United Kingdom and Italy. The compound acts primarily as a serotonin-norepinephrine reuptake inhibitor and may also possess anticholinergic and antihistamine properties due to its structural similarities with orphenadrine, another therapeutic agent. Tofenacin is notable for being the major active metabolite of orphenadrine, contributing to its efficacy in alleviating depressive symptoms in patients suffering from Parkinson's disease .
Chemical Properties- Molecular Formula: C17H22ClNO
- Molecular Weight: 291.816 g/mol
- Appearance: White to light beige solid
- Melting Point: 147-148°C (in ethanol/ethyl ether) .
Antidepressant Properties:
Tofenacin hydrochloride was originally developed and marketed as an antidepressant in the 1970s. It acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to well-known medications like Prozac and Effexor. This means it blocks the reuptake of these neurotransmitters in the brain, allowing them to remain active for longer periods and potentially improving mood. Studies, like one published in the Journal of Neurology, Neurosurgery, and Psychiatry, compared tofenacin to orphenadrine (its parent compound) and found both effective in managing depressive symptoms associated with antipsychotic medication, but orphenadrine showed a slight advantage []. However, due to several factors including potential side effects and the emergence of more effective antidepressants, tofenacin is no longer widely used for this purpose.
Potential Role in Parkinson's Disease:
Research suggests that tofenacin, as the major active metabolite of orphenadrine, might contribute to its beneficial effects in Parkinson's disease. Orphenadrine is sometimes used off-label to manage extrapyramidal side effects (movement disorders) associated with antiparkinsonian medications. A double-blind study compared orphenadrine and tofenacin in managing these side effects and found both effective, although orphenadrine might offer a slight advantage []. However, further research is needed to definitively understand tofenacine's specific role in Parkinson's disease treatment.
Research Applications beyond Depression and Parkinson's:
While not currently used clinically, tofenacin has been explored in scientific research for various other applications. These include:
- Antimicrobial activity: Studies have investigated tofenacin's potential effectiveness against various infectious diseases, including tuberculosis, malaria, and leprosy. However, further research is needed to determine its efficacy and safety in these contexts.
- Other neurological applications: Some research has explored tofenacin's potential role in managing other neurological conditions, such as epilepsy and pain, but these investigations are preliminary and require further exploration [].
Tofenacin exhibits antidepressant activity through its mechanism as a serotonin-norepinephrine reuptake inhibitor. This action enhances the levels of serotonin and norepinephrine in the synaptic cleft, which are crucial neurotransmitters involved in mood regulation. Additionally, due to its anticholinergic properties, it may help alleviate symptoms associated with Parkinson's disease by reducing muscle rigidity and tremors .
The synthesis of tofenacin hydrochloride typically involves several steps:
- Formation of the Base Compound: The initial synthesis may involve creating N,N-dimethylethanamine derivatives.
- Introduction of Aromatic Groups: The incorporation of benzyloxy groups is achieved through electrophilic aromatic substitution reactions.
- Salt Formation: The final step involves converting the base into its hydrochloride form by reacting it with hydrochloric acid in an ether solvent .
Tofenacin hydrochloride is primarily used as an antidepressant. Its unique properties allow it to be particularly effective for patients with Parkinson's disease, where it can address both mood disorders and motor symptoms associated with the condition. It has been marketed under various trade names such as Elamol and Tofacine .
Interaction studies involving tofenacin hydrochloride indicate potential interactions with other medications that affect serotonin levels or have anticholinergic effects. Caution is advised when co-administering with other antidepressants or medications that may enhance serotonergic activity due to the risk of serotonin syndrome.
Tofenacin shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Orphenadrine | Antidepressant | Muscle relaxant | Major active metabolite of tofenacin |
| Amitriptyline | Tricyclic Antidepressant | Depression | Stronger sedative effects; more side effects |
| Nortriptyline | Tricyclic Antidepressant | Depression | Fewer side effects compared to amitriptyline |
| Clomipramine | Tricyclic Antidepressant | Depression & OCD | Potent serotonin reuptake inhibition |
Tofenacin's uniqueness lies in its specific action on serotonin and norepinephrine reuptake while also functioning effectively in Parkinson's disease management, distinguishing it from other tricyclic antidepressants that primarily target depression without additional neurological benefits .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]
Pictograms

Irritant








